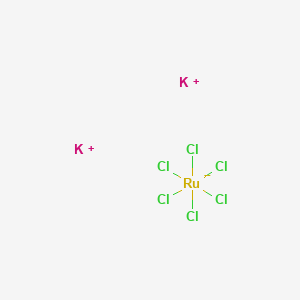
六氯合钌(IV)酸钾
描述
Potassium hexachlororuthenate(IV) is a dark red to brown crystalline powder . It is soluble in water, alcohol, and acetone .
Synthesis Analysis
Potassium hexachlororuthenate(IV) is synthesized by combining ruthenium (III) chloride with potassium chloride in the presence of chlorine gas .Molecular Structure Analysis
The molecular formula of Potassium hexachlororuthenate(IV) is Cl6K2Ru . The SMILES string representation is [Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+4] .Chemical Reactions Analysis
Potassium hexachlororuthenate(IV) is extensively employed as a catalyst in chemical synthesis reactions such as alcohol and aldehyde oxidation . It’s also utilized as a starting point for the synthesis of additional ruthenium compounds including ruthenium (III) oxide .Physical And Chemical Properties Analysis
Potassium hexachlororuthenate(IV) is a dark red to brown crystalline powder . It is soluble in water, alcohol, and acetone .科学研究应用
K2RuCl6 K_2RuCl_6 K2RuCl6
, 是一种用途广泛的化合物,在科学研究中有着多种应用。以下是六种独特应用的综合分析,每种应用都将在其自己的部分中详细介绍。太阳能应用
六氯合钌(IV)酸钾: 由于其非水溶解性,它被用于太阳能应用 。它可以用于合成有机金属化合物以用于太阳能电池,从而提高光吸收和能量转换过程的效率。
水处理
在水处理领域,六氯合钌(IV)酸钾作为污染物氧化的催化剂 。它与各种有机化合物的反应性有助于分解污染物,从而净化水。
化学合成中的催化剂
这种化合物广泛用作化学合成反应的催化剂,特别是用于醇和醛的氧化 。它的催化性能加速了反应速率,并提高了产率和选择性。
钌化合物的合成
六氯合钌(IV)酸钾: 作为合成其他钌基化合物的先驱 。这些化合物在从催化到材料科学的各个领域都有应用。
有机金属化学
作为一种有机金属化合物,它被用于研究金属有机化学、有机无机化学和金属有机化学 。研究人员利用它来了解复杂分子中有机配体和金属中心之间的相互作用。
安全和危害
Potassium hexachlororuthenate(IV) can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water and seek medical advice .
作用机制
Target of Action
Potassium Hexachlororuthenate(IV) is primarily employed as a catalyst in chemical synthesis reactions . It plays a crucial role in the oxidation of alcohols and aldehydes . This compound is also utilized as a starting point for the synthesis of additional ruthenium compounds, including ruthenium (III) oxide .
Mode of Action
It is known that it acts as a catalyst in the oxidation of alcohols and aldehydes . This suggests that it may facilitate the transfer of electrons in these reactions, accelerating the rate at which they occur.
Biochemical Pathways
Given its role in the oxidation of alcohols and aldehydes, it likely impacts pathways involving these compounds . The downstream effects of this could include the production of carboxylic acids and ketones, which are important in various biological processes.
Pharmacokinetics
It is known that the compound is soluble in water, alcohol, and acetone , which suggests it could be readily absorbed and distributed in the body. The impact of these properties on the bioavailability of Potassium Hexachlororuthenate(IV) is currently unknown.
Result of Action
Given its role as a catalyst in the oxidation of alcohols and aldehydes, it likely facilitates the conversion of these compounds into other substances, such as carboxylic acids and ketones .
Action Environment
The action, efficacy, and stability of Potassium Hexachlororuthenate(IV) can be influenced by various environmental factors. For instance, the compound is known to be soluble in water, alcohol, and acetone , suggesting that its activity could be affected by the presence of these solvents. Additionally, it is known that Potassium Hexachlororuthenate(IV) is a dark red to brown crystalline powder , which could potentially influence its stability under different light and temperature conditions.
生化分析
Biochemical Properties
Potassium hexachlororuthenate(IV) plays a significant role in biochemical reactions, particularly in catalysis and redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a catalyst in oxidation-reduction reactions, facilitating the transfer of electrons between molecules. This interaction is crucial in processes such as the breakdown of organic molecules and the synthesis of complex compounds. The compound’s ability to interact with biomolecules is primarily due to its high oxidation state and the presence of chloride ligands, which can form stable complexes with various biological molecules .
Cellular Effects
Potassium hexachlororuthenate(IV) has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the rate of biochemical reactions within the cell. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the production of specific proteins .
Molecular Mechanism
The molecular mechanism of action of potassium hexachlororuthenate(IV) involves its ability to bind to biomolecules and alter their activity. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. This binding can result in the stabilization or destabilization of enzyme-substrate complexes, affecting the overall rate of biochemical reactions. Furthermore, potassium hexachlororuthenate(IV) can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium hexachlororuthenate(IV) can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can undergo hydrolysis in the presence of water, leading to the formation of ruthenium(IV) oxide and other byproducts . This degradation can affect its long-term efficacy in biochemical experiments. Additionally, prolonged exposure to the compound can result in cumulative effects on cellular function, such as changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of potassium hexachlororuthenate(IV) vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At higher doses, it can cause toxic or adverse effects, such as oxidative stress, cellular damage, and disruption of metabolic processes. These threshold effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
Potassium hexachlororuthenate(IV) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate biochemical reactions. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it can influence the oxidation-reduction reactions in the cell, impacting the balance of NADH and NAD+ levels. These changes can have downstream effects on energy production, biosynthesis, and other cellular processes .
Transport and Distribution
Within cells and tissues, potassium hexachlororuthenate(IV) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments. For instance, the compound may be transported into the mitochondria, where it can influence mitochondrial function and energy production. The distribution of potassium hexachlororuthenate(IV) within the cell is crucial for its biochemical activity and overall impact on cellular function .
Subcellular Localization
The subcellular localization of potassium hexachlororuthenate(IV) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on biochemical reactions and cellular processes. For example, its presence in the nucleus can influence gene expression by interacting with DNA or transcription factors. Similarly, its localization in the mitochondria can affect energy production and metabolic pathways .
属性
IUPAC Name |
dipotassium;ruthenium(4+);hexachloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2K.Ru/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLNQIIEFUNTQC-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6K2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276496 | |
| Record name | dipotassium ruthenium(4+) hexachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23013-82-3, 11103-70-1 | |
| Record name | Potassium hexachlororuthenate(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023013823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dipotassium ruthenium(4+) hexachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular formula and structure of Potassium Hexachlororuthenate(IV)?
A1: Potassium Hexachlororuthenate(IV) has the molecular formula K2[RuCl6]. [] This indicates the presence of two potassium cations (K+) and one hexachlororuthenate(IV) anion ([RuCl6]2-). The anion consists of a central Ruthenium(IV) ion (Ru4+) octahedrally coordinated to six chloride ions (Cl-).
Q2: Are there any spectroscopic data available for Potassium Hexachlororuthenate(IV) in these research papers?
A2: Unfortunately, the provided research papers primarily focus on crystallographic data and do not delve into spectroscopic characterization. [, ] Further research would be needed to gather information regarding spectroscopic properties like Infrared (IR), Raman, or UV-Vis spectra.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine](/img/structure/B1583925.png)

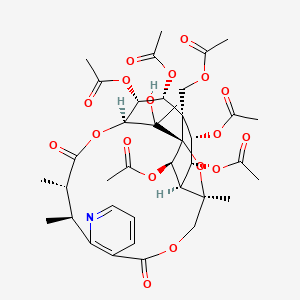
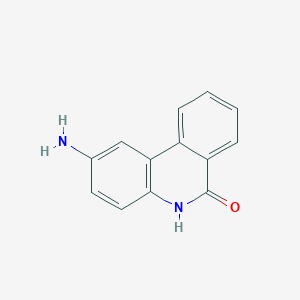
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)
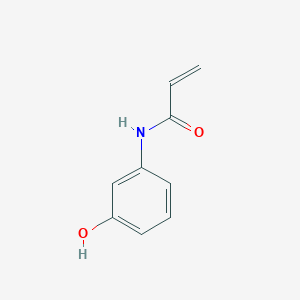
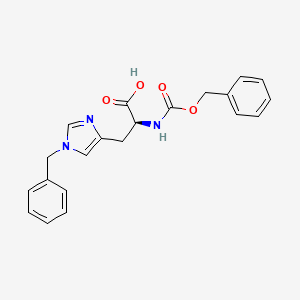
![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)
![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)
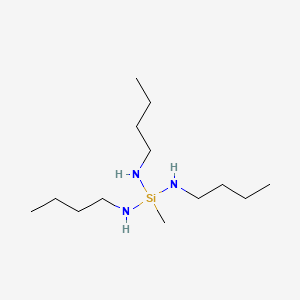

![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)
![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)
![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)